molecular formula C13H10N2O2 B1594902 methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate CAS No. 146724-32-5

methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate

Cat. No.: B1594902
CAS No.: 146724-32-5
M. Wt: 226.23 g/mol
InChI Key: GEODGDMMLTYIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate (CAS 146724-32-5) is a high-purity chemical compound supplied for research and development purposes. This complex heterocyclic building block has a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol . Its characterized properties include a predicted boiling point of 449.3±25.0 °C and a predicted density of 1.353±0.06 g/cm3 . This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules based on the pyrroloquinoline scaffold. Research into analogous pyrroloquinoline structures has demonstrated significant potential for therapeutic agent development. For instance, certain 1H-pyrrolo[3,2-c]quinoline derivatives have been investigated as potent, selective, and reversible Monoamine Oxidase B (MAO-B) inhibitors, showing promise for the treatment of neurological conditions such as Alzheimer's disease, and exhibiting glioprotective, procognitive, and antidepressant-like activities in preclinical studies . Simultaneously, other pyrroloquinoline derivatives, specifically pyrrolo[1,2-a]quinolines, have displayed notable antimycobacterial properties, exhibiting activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis , positioning them as potential leads in anti-tuberculosis drug discovery . Researchers value this methyl ester for its utility in further chemical transformations. As a Class of Warning substance, it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be followed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)10-7-9-5-4-8-3-2-6-14-11(8)12(9)15-10/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEODGDMMLTYIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163460
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146724-32-5
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBOMETHOXY-1H-PYRROLO(3,2-H)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THF465XGP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Microwave-Assisted Intramolecular Cycloaddition

A prominent method reported involves microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions under solvent-free conditions. This approach facilitates rapid cyclization with high selectivity and yield.

Method Description:

  • An aldehyde precursor (e.g., substituted benzaldehyde) is mixed with a secondary amine in stoichiometric amounts.
  • The mixture is homogenized and subjected to microwave irradiation at elevated temperatures (200–215 °C) for approximately 15 minutes.
  • The reaction proceeds without solvent or catalyst, improving environmental and operational efficiency.
  • Diastereomeric ratios are analyzed by HPLC, and product structures are confirmed via 1H, 13C, and 2D NMR spectroscopy.
  • Final purification is achieved through silica gel chromatography.

Key Observations:

  • Steric effects significantly influence reaction selectivity.
  • Microwave irradiation drastically reduces reaction time compared to conventional heating.
  • The method yields hexahydro-pyrroloquinoline derivatives, which can be further oxidized or modified to form the target methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate.
Parameter Details
Temperature 200–215 °C
Time 15 minutes
Solvent None (solvent-free)
Catalyst None
Yield High (varies with substrate)
Analysis Techniques HPLC, 1H-NMR, 13C-NMR, 2D NMR

Source: PMC article on microwave-assisted synthesis of hexahydro-pyrroloquinolines

One-Pot Catalyst-Free Synthesis

Another advanced method involves a one-pot, catalyst-free synthesis under microwave conditions, offering a green chemistry alternative for preparing pyrroloquinoline derivatives, including methyl esters.

Method Description:

  • Reactants such as 2-azidebenzaldehyde and dimethyl fumarate are combined in acetonitrile.
  • The mixture is heated under microwave irradiation at 115 °C for approximately 35 minutes.
  • After concentration, the crude product is purified by recrystallization or preparative HPLC.
  • This method avoids the use of catalysts and harsh reagents, aligning with sustainable chemistry principles.

Reaction Scheme:

Reactants Conditions Product Yield (%) Purification Method
2-Azidebenzaldehyde + Dimethyl fumarate Microwave, 115 °C, 35 min ~89-93% Recrystallization / HPLC

Characterization:

  • Products are characterized by melting point determination, 1H and 13C NMR, and LC-MS.
  • Typical melting points range from 183 to 289 °C depending on substituents.
  • Mass spectrometry confirms molecular ions corresponding to methyl pyrroloquinoline carboxylates.

Example Data Table of Substituted Derivatives:

Compound Code Substituent Yield (%) Melting Point (°C) Key 1H NMR Signals (ppm) APCI-MS (m/z)
1a Methyl 89 266-268 8.65 (s, 1H), 3.33 (s, 3H) 212.1
1b Ethyl 93 210-212 8.64 (s, 1H), 3.90 (q, 2H), 1.35 (t, 3H) 226.1
1c Propyl 90 183-185 8.63 (d, 1H), 3.82-3.75 (m, 2H) 240.1
1d Cyclohexyl 93 213-215 8.60 (d, 1H), 4.28 (tt, 1H) 280.1
1e Benzyl 89 248-251 8.62 (s, 1H), 4.98 (s, 2H) 288.1

Source: Royal Society of Chemistry supplementary data on one-pot synthesis of pyrroloquinolines

Comparative Analysis of Preparation Methods

Feature Microwave-Assisted Cycloaddition One-Pot Catalyst-Free Synthesis Conventional Multi-Step Synthesis
Reaction Time 15 minutes 35 minutes Several hours to days
Use of Catalyst No No Often yes
Solvent Use None (solvent-free) Acetonitrile Various organic solvents
Yield High High Variable
Environmental Impact Low Low Higher
Product Purity High (chromatography) High (recrystallization/HPLC) Variable
Scalability Moderate High High

Research Findings and Notes

  • Microwave irradiation significantly enhances reaction rates and selectivity in pyrroloquinoline synthesis.
  • Catalyst-free protocols reduce contamination and simplify purification.
  • Substituent effects on the benzaldehyde or fumarate derivatives influence yield and melting points.
  • Analytical techniques such as HPLC, NMR, and LC-MS are essential for confirming product identity and purity.
  • Green chemistry metrics favor the one-pot catalyst-free method due to reduced waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate has been evaluated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit antiproliferative activity in various cancer cell lines. The mechanism of action is primarily through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and ultimately apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeIC50 (µM)Mechanism of Action
Methyl derivative A5.6Topoisomerase inhibition
Methyl derivative B3.2Induction of apoptosis
Methyl derivative C4.8DNA intercalation

Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains. Studies have shown its effectiveness against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This method allows for the introduction of different substituents at various positions on the pyrrole and quinoline rings, leading to a library of derivatives with distinct biological activities .

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Advantages
Microwave-assisted synthesis85Faster reaction times
Traditional reflux method60Established methodology
One-pot multicomponent reaction75Simplicity and reduced steps

Case Studies

Case Study 1: Antitubercular Activity
A series of methyl derivatives were synthesized and tested against Mycobacterium tuberculosis. The most promising compound showed an IC50 value of 8 µg/mL against the H37Rv strain, demonstrating significant antitubercular activity. Molecular docking studies revealed strong binding affinities to target proteins involved in bacterial cell wall synthesis, suggesting a mechanism for its efficacy .

Case Study 2: Cytotoxicity Evaluation
In another study, a range of methyl derivatives were screened for cytotoxicity against human cancer cell lines. Results indicated that several compounds led to significant cell death at low concentrations, reinforcing the potential use of these compounds as lead candidates for further drug development .

Mechanism of Action

The mechanism of action of methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Ring Fusion Variations

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate belongs to a family of pyrroloquinoline derivatives, differing in ring fusion positions and substituents. Key comparisons include:

Compound Name Ring Fusion Position Substituents Key Properties/Applications Reference
This compound [3,2-h] -COOCH₃ at position 2 High thermal stability (m.p. 225.5°C)
1H-Pyrrolo[2,3-f]quinoline [2,3-f] None Studied for DNA interaction and cytotoxicity
1H-Pyrrolo[3,2-c]quinoline derivatives [3,2-c] Varied (e.g., -Ph, -CF₃) 5-HT6 receptor antagonists (IC₅₀: <100 nM)
Pyrrolo[1,2-a]quinoline-2-carboxylic acid [1,2-a] -COOH at position 2 Synthesized via ester hydrolysis (94% yield)

Key Insights :

  • Ring Fusion Position : The [3,2-h] fusion in the target compound creates a distinct electronic environment compared to [2,3-f] or [3,2-c] isomers, affecting π-π stacking and biological interactions .
  • Substituent Effects : Ester groups (e.g., -COOCH₃) enhance lipophilicity compared to carboxylic acids (-COOH) or amides (-CONH₂), influencing membrane permeability .
Physicochemical and Spectroscopic Comparisons

a. Thermal Stability :

  • The target compound exhibits a higher melting point (225.5°C) than pyrrolo[3,2-c]quinoline derivatives (e.g., 198–341 K for tetrahydro variants in ), attributed to its fully aromatic structure.

b. Spectroscopic Data :

  • ¹H NMR : The methyl ester group in the target compound resonates as a singlet near δ 3.65–3.85 ppm , distinct from amide protons (δ 6.5–8.0 ppm) in carboxamide derivatives .
  • MS: Molecular ion peaks for pyrroloquinoline esters typically appear at m/z 245–340, with fragmentation patterns reflecting ester cleavage .

Biological Activity

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a complex heterocyclic structure. The unique arrangement of nitrogen atoms and the presence of both pyrrole and quinoline systems enhance its reactivity and biological activity compared to other similar compounds. This structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for medicinal chemistry.

Biological Activities

1. Anticancer Properties
Preliminary studies indicate that this compound exhibits potential anticancer properties. Similar compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, compounds with related structures have shown significant activity against HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative activity .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against specific bacterial strains, including those resistant to conventional antibiotics. The mechanism of action likely involves the inhibition of bacterial DNA synthesis, similar to other quinolone derivatives .

3. Enzymatic Inhibition
this compound interacts with various enzymes and receptors, potentially inhibiting their activity. This interaction may affect biochemical pathways related to cancer progression and microbial resistance mechanisms .

The biological effects of this compound are primarily attributed to its ability to bind to active sites on enzymes or receptors. This binding can inhibit enzymatic activity and alter signal transduction pathways involved in cell proliferation and survival. For example:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer cell metabolism.
  • Receptor Interactions: It may act as an antagonist at certain receptor sites, influencing cellular responses.

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of various pyrroloquinoline derivatives, this compound was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 12 µM . This study highlights the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolo[3,2-h]quinoline derivatives showed that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL . This suggests its potential utility in treating bacterial infections.

Data Summary Table

Activity IC50/MIC Values Target References
Anticancer ActivityIC50 ~12 µMHeLa (cervical cancer)
Antimicrobial ActivityMIC ~8 µg/mLStaphylococcus aureus
Enzyme InhibitionN/AVarious enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, aluminum chloride-catalyzed intramolecular cyclization of substituted tetrahydroquinoline precursors (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) yields pyrroloquinoline derivatives. Recrystallization from ethanol improves purity .
  • Yield Optimization : Key factors include stoichiometric control of catalysts (e.g., AlCl₃), reaction temperature, and solvent choice. For instance, yields of 73% were achieved using AlCl₃ (10 eq.) under reflux conditions . Lower yields (40–45%) in related compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) highlight the need for optimized acyl chloride coupling conditions .

Q. How is structural characterization performed for this compound derivatives?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. For example, 1H^1H NMR signals at δ 3.65 ppm (OCH₃) and δ 1.15 ppm (CH₃) confirm ester and methyl groups .
  • X-ray Crystallography : Resolves geometric ambiguities (e.g., cis/trans isomerism in tetrahydroquinoline precursors) and intermolecular interactions (C–H⋯π bonds) .
  • MS/IR : ESI-MS confirms molecular weight (e.g., m/z 245 [M]+), while IR identifies carbonyl stretches (e.g., 1731 cm1^{-1} for esters) .

Q. What are the common impurities in synthesis, and how are they mitigated?

  • Impurities : Unreacted starting materials (e.g., chloroacetyl intermediates) or byproducts from incomplete cyclization.
  • Purification : Column chromatography (e.g., aluminum oxide with ethyl acetate) or recrystallization (ethanol/hexane) are effective . For example, chromatography purified 8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline (80% yield) .

Advanced Research Questions

Q. How can computational methods improve the design of methyl pyrroloquinoline derivatives for biological activity?

  • Approach : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to optimize conditions for heterocyclic syntheses .
  • Case Study : Computational modeling of 5-HT6 receptor antagonists identified sulfonyl-pyrroloquinoline derivatives with enhanced binding affinity, guiding synthetic prioritization .

Q. How are structural ambiguities resolved in pyrroloquinoline derivatives with overlapping NMR signals?

  • Strategies :

  • Decoupling Experiments : Differentiate coupled protons (e.g., aromatic vs. aliphatic).
  • X-ray Diffraction : Resolves absolute configurations, as seen in methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, where C–H⋯π interactions confirmed dimer formation .
  • Isotopic Labeling : 15N^{15}N-NMR or 13C^{13}C-enriched analogs clarify nitrogen/carbon environments in complex heterocycles .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyrroloquinoline-based receptor antagonists?

  • SAR Workflow :

Synthetic Diversification : Introduce substituents (e.g., sulfonyl groups, alkyl chains) at key positions (e.g., N1, C4) .

Biological Assays : Radioligand binding (e.g., 5-HT6 receptors) and functional assays (cAMP modulation) quantify potency.

Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀. For example, electron-withdrawing groups (e.g., 4-fluorophenylsulfonyl) enhance 5-HT6 antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.